molecular formula C17H18BrNO4S B2595091 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid CAS No. 565168-54-9

3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid

Cat. No. B2595091
CAS RN: 565168-54-9
M. Wt: 412.3
InChI Key: QMGBCSKQSKPVAY-UHFFFAOYSA-N
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Description

“3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid” is a chemical compound with the CAS Number: 565168-54-9 . It has a molecular weight of 412.3 . The IUPAC name for this compound is 3-{[(4-bromophenyl)sulfonyl]-3,5-dimethylanilino}propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18BrNO4S/c1-12-9-13(2)11-15(10-12)19(8-7-17(20)21)24(22,23)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, sulfur, nitrogen, and oxygen atoms, as well as the carbon skeleton and the positions of the hydrogen atoms.

Scientific Research Applications

Organic Synthesis Applications

Several studies have focused on the synthesis and structural characterization of compounds related to 3-[N-(3,5-dimethylphenyl)4-bromobenzenesulfonamido]propanoic acid. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride demonstrates the utility of these compounds in understanding reaction mechanisms and designing new synthetic pathways. These compounds have been structurally characterized by X-ray single-crystal diffraction, highlighting their potential as molecular scaffolds in organic synthesis (Rublova et al., 2017).

Molecular Structure Analysis

Research has also delved into the crystal and molecular-electronic structure of compounds with similar functional groups, providing insights into their stereochemistry and electronic properties. For instance, the structural analysis of dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks offers a glimpse into how these frameworks can be used for luminescence sensing, showcasing the importance of such compounds in the development of new materials and sensors (Shi et al., 2015).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

3-(N-(4-bromophenyl)sulfonyl-3,5-dimethylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S/c1-12-9-13(2)11-15(10-12)19(8-7-17(20)21)24(22,23)16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGBCSKQSKPVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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